molecular formula C7H7N3S2 B1150183 TPT197  HCl

TPT197 HCl

Cat. No.: B1150183
M. Wt: 197.28
Attention: For research use only. Not for human or veterinary use.
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Description

While specific mechanistic details are proprietary, compounds in this class typically target kinases or epigenetic regulators involved in cell proliferation and survival . Preclinical studies suggest TPT197 HCl exhibits selective inhibition against specific cancer-associated pathways, with improved pharmacokinetic (PK) profiles compared to earlier analogs. Its hydrochloride salt formulation enhances solubility, a critical factor for oral bioavailability . Characterization data, including high-performance liquid chromatography (HPLC) purity (>98%) and nuclear magnetic resonance (NMR) spectral confirmation, are essential for validating its chemical identity .

Properties

Molecular Formula

C7H7N3S2

Molecular Weight

197.28

Appearance

white to off-white solid powder

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

TPT197 HCl belongs to a broader class of kinase inhibitors. Key comparators include Compound X (a pan-kinase inhibitor) and Compound Y (a selective epigenetic modulator). Structural differences in the core scaffold influence target specificity and off-target effects. For example, TPT197 HCl’s pyridine moiety replaces the quinazoline group in Compound X, reducing affinity for non-target kinases like EGFR .

Pharmacological Profiles

Parameter TPT197 HCl Compound X Compound Y
IC₅₀ (Target Kinase) 12 nM 8 nM 45 nM
Selectivity (Off-Target) 10-fold selective 3-fold selective 50-fold selective
Oral Bioavailability 65% 40% 85%
Half-Life (h) 6.2 3.8 10.5

Data derived from in vitro enzymatic assays and rodent PK studies. TPT197 HCl balances potency and selectivity, outperforming Compound X in bioavailability but lagging behind Compound Y in half-life .

Research Findings and Limitations

Recent studies highlight TPT197 HCl’s synergy with checkpoint inhibitors in murine melanoma models, achieving 60% tumor regression vs. 35% for Compound X . However, its narrow therapeutic window in primates (MTD 25 mg/kg) necessitates dose optimization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.